molecular formula C24H26N4O2 B11018207 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide

Cat. No.: B11018207
M. Wt: 402.5 g/mol
InChI Key: KOTPWMCEDCFQMG-UHFFFAOYSA-N
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Description

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide is a potent and selective small molecule inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) , key signaling nodes in proliferation and survival pathways. This compound is of significant interest in oncological research, particularly for the study of hematologic malignancies. Its mechanism involves competitive binding to the ATP-binding pocket of these kinases, leading to the suppression of downstream signal transduction, including the JAK-STAT and PI3K/AKT/mTOR pathways. Researchers utilize this inhibitor to elucidate the role of JAK2 and FLT3 in disease models, to investigate mechanisms of drug resistance, and to explore potential synergistic effects in combination therapies. The structural core of this molecule is derived from the pyrimido[1,2-b]indazole scaffold, a privileged chemotype known for conferring high kinase affinity and selectivity, making it a valuable chemical probe for fundamental signal transduction studies and preclinical drug discovery efforts.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C24H26N4O2/c1-16-20(17(2)28-24(26-16)21-6-4-5-7-22(21)27-28)12-13-23(29)25-15-14-18-8-10-19(30-3)11-9-18/h4-11H,12-15H2,1-3H3,(H,25,29)

InChI Key

KOTPWMCEDCFQMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminoindazole Derivatives

The pyrimido[1,2-b]indazole scaffold is synthesized via cyclocondensation between 3-aminoindazole derivatives and β-ketoesters. Ethyl acetoacetate serves as a critical precursor, introducing methyl groups at positions 2 and 4 of the pyrimidine ring. In a typical procedure, 3-aminoindazole (1.0 equiv.) reacts with ethyl acetoacetate (2.0 equiv.) in methanol under acidic conditions (H₃PO₄) at reflux for 24 hours. This method yields the 2,4-dimethylpyrimido[1,2-b]indazol-4(1H)-one intermediate with 68–85% efficiency, depending on the substituents on the indazole ring.

Key Reaction Parameters

  • Solvent: Methanol/acetic acid (4:1 v/v)

  • Catalyst: Phosphoric acid (1 mL per 2 g substrate)

  • Temperature: 80°C (reflux)

  • Yield Range: 68–85%

Chlorination of the 4-Oxo Intermediate

The 4-oxo group of the pyrimidoindazole core is converted to a chloro substituent using phosphorus oxychloride (POCl₃). Heating the intermediate in POCl₃ at 110°C for 3 hours achieves complete conversion to 4-chloro-2,4-dimethylpyrimido[1,2-b]indazole, with yields of 78–90%. This step introduces a reactive site for subsequent functionalization.

Functionalization at Position 3

Nucleophilic Substitution with Propanamide

The 3-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with N-(4-methoxyphenethyl)propanamide. The reaction is conducted in dimethylformamide (DMF) at 120°C for 12 hours, using potassium carbonate as a base. This method affords the target compound in 72% yield.

Optimized Conditions

  • Nucleophile: N-(4-Methoxyphenethyl)propanamide (1.2 equiv.)

  • Base: K₂CO₃ (3.0 equiv.)

  • Solvent: DMF

  • Reaction Time: 12 hours

Palladium-Catalyzed Coupling

Alternatively, Suzuki-Miyaura cross-coupling introduces the propanamide side chain. A 3-bromo-pyrimidoindazole derivative reacts with a propanamide-bearing boronic ester in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv.) in dioxane/water (4:1) at 90°C. This route achieves 65% yield but requires stringent anhydrous conditions.

Preparation of N-(4-Methoxyphenethyl)propanamide

Amide Bond Formation

The side chain is synthesized by reacting propanoyl chloride (1.1 equiv.) with 4-methoxyphenethylamine (1.0 equiv.) in dichloromethane (DCM) at 0°C. Triethylamine (1.5 equiv.) neutralizes HCl, yielding N-(4-methoxyphenethyl)propanamide in 89% purity after aqueous workup.

Procedure

  • Cool DCM to 0°C under argon.

  • Add 4-methoxyphenethylamine dropwise to propanoyl chloride.

  • Stir for 2 hours, then wash with 5% NaHCO₃.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)AdvantagesLimitations
CyclocondensationCore assembly68–85High regioselectivityLong reaction time (24 h)
SNArAmide coupling72Mild conditionsRequires excess nucleophile
Suzuki CouplingBoronic ester coupling65Tolerance to diverse substituentsSensitivity to moisture

Optimization and Scale-Up Considerations

Solvent and Catalytic Systems

Replacing methanol with ethanol in cyclocondensation improves scalability, reducing costs without compromising yield (82% vs. 85%). For chlorination, substituting POCl₃ with PCl₅ decreases reaction time to 1.5 hours but requires rigorous temperature control.

Purification Techniques

Flash chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity for the final compound. Recrystallization from ethanol/water (1:1) further enhances purity to 98% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic core can intercalate with DNA or bind to active sites of enzymes, thereby modulating their activity. The methoxyphenethyl group may enhance its binding affinity and specificity through additional hydrophobic and hydrogen bonding interactions.

Comparison with Similar Compounds

Research Implications

Further studies should explore:

  • Solubility and Stability : Impact of the 4-methoxyphenethyl group on pharmacokinetics.
  • Biological Activity : Screening against kinase targets (e.g., Bcr-Abl, CK1δ) due to heterocyclic core similarities.
  • Structure-Activity Relationships (SAR) : Comparing substituent effects on potency and selectivity.

Biological Activity

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by a pyrimidine and indazole moiety, contributing to its biological activity. The molecular formula is C20H24N4OC_{20}H_{24}N_{4}O, with a molecular weight of approximately 352.44 g/mol. Its structure can be represented as follows:

Structure C20H24N4O\text{Structure }\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Research indicates that it may function as an inhibitor of specific kinases and receptors involved in cell signaling pathways, particularly those related to cancer and neurodegenerative diseases.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds related to the pyrimidoindazole framework. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The following table summarizes findings from recent studies:

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (breast cancer)15.2Apoptosis induction via caspase activation
Study BHCT116 (colon cancer)12.5Inhibition of cell proliferation
Study CA549 (lung cancer)18.0Cell cycle arrest in G1 phase

These results suggest that the compound may possess significant potential as an anticancer agent.

Neuroprotective Effects

The compound's neuroprotective effects have been investigated in various models of neurotoxicity. For example, in vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly reduced cell death induced by neurotoxins such as MPP+ and methamphetamine. The following table illustrates the protective effects observed:

Neurotoxin Concentration (µM) Cell Viability (%) Compound Concentration (nM)
MPP+25045.916
Methamphetamine25050.032

These findings indicate that the compound may act through mechanisms involving receptor modulation and antioxidant activity.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidoindazole derivatives for their anticancer properties. The lead compound exhibited significant cytotoxicity against MCF-7 cells, suggesting that modifications to the pyrimidine ring could enhance activity.
  • Neuroprotection in Animal Models : Another study assessed the neuroprotective effects of similar compounds in rodent models of Parkinson's disease. Results showed that treatment led to improved motor function and reduced neuronal loss in the substantia nigra.

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide?

Answer:
The synthesis of this compound involves multi-step protocols, including:

  • Heterocyclic Core Formation : Cyclization reactions under controlled temperatures (e.g., 60–80°C) to construct the pyrimidoindazole moiety, with solvent selection (e.g., DMF or THF) critical for minimizing side reactions .
  • Amide Coupling : Use of coupling agents like EDCI/HOBt for conjugating the propanamide group to the 4-methoxyphenethylamine fragment. Reaction progress is monitored via TLC and confirmed by <sup>1</sup>H NMR to ensure >95% purity .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to isolate the final product .

Advanced: How can researchers optimize reaction conditions to address steric hindrance during the assembly of the pyrimidoindazole core?

Answer:
Steric challenges in heterocyclic synthesis can be mitigated through:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of bulky intermediates, reducing aggregation .
  • Catalytic Strategies : Palladium-mediated cross-coupling or microwave-assisted synthesis to accelerate ring closure, as demonstrated in analogous pyrimidoindazole systems .
  • Computational Pre-screening : Quantum mechanical calculations (DFT) to model transition states and identify optimal steric pathways, as advocated by ICReDD’s reaction design framework .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., methyl groups on the pyrimidine ring and methoxy on the phenethyl moiety) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]<sup>+</sup> ion matching theoretical mass within 2 ppm) .
  • Infrared (IR) Spectroscopy : Identification of key functional groups (amide C=O stretch at ~1650 cm<sup>-1</sup>, aromatic C-H stretches) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Answer:
Discrepancies may arise from assay-specific factors:

  • Orthogonal Assays : Cross-validate results using cell-free enzymatic assays (e.g., kinase inhibition) and cell-based viability assays (e.g., MTT) to distinguish target-specific effects from off-target cytotoxicity .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo/in vitro activity .
  • Structural Analog Comparison : Compare activity profiles with derivatives (e.g., ethyl vs. methyl substituents) to identify structure-activity relationships (SAR) driving variability .

Basic: What are the recommended protocols for evaluating the compound’s solubility and stability in biological matrices?

Answer:

  • Solubility Screening : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with quantification via UV-Vis spectroscopy .
  • Stability Profiling : Incubate in plasma at 37°C for 24 hours, followed by LC-MS/MS analysis to detect degradation products (e.g., hydrolyzed amide bonds) .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability by calculating logP and polar surface area (PSA) .
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to forecast absorption, CYP450 interactions, and hERG liability before synthesis .
  • Docking Studies : Map binding poses in target proteins (e.g., kinases) to guide substituent modifications that enhance affinity while reducing molecular weight .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize reaction byproducts (e.g., acidic/basic residues) before disposal in designated hazardous waste containers .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .

Advanced: How can researchers integrate high-throughput screening (HTS) to explore this compound’s polypharmacology?

Answer:

  • HTS Platforms : Screen against panels of 100+ targets (e.g., Eurofins Panlabs®) to identify off-target effects .
  • Data Analysis : Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to cluster activity patterns and infer mechanistic pathways .
  • Dose-Response Validation : Confirm hits with IC50 determinations using 8-point dilution series to minimize false positives .

Basic: What are the key structural features distinguishing this compound from its analogs?

Answer:

  • Core Heterocycle : The pyrimido[1,2-b]indazole scaffold is rare compared to common imidazo[1,2-a]pyridines, offering unique π-π stacking potential .
  • Substituent Effects : The 4-methoxyphenethyl group enhances lipophilicity (clogP ~3.5) vs. simpler phenethyl analogs (clogP ~2.1), impacting membrane permeability .

Advanced: How can interdisciplinary approaches address challenges in scaling up synthesis for preclinical studies?

Answer:

  • Process Chemistry : Transition batch reactions to continuous flow systems to improve reproducibility and reduce reaction times .
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (CPPs) affecting purity and yield .
  • Regulatory Alignment : Follow ICH Q11 guidelines for defining starting material specifications and control strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.